3-[(E)-tert-Butyldiazenyl]heptan-3-ol
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Overview
Description
3-[(E)-tert-Butyldiazenyl]heptan-3-ol is an organic compound with the molecular formula C11H24N2O. It contains a hydroxyl group (-OH) and an azo group (-N=N-), making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol typically involves the reaction of heptan-3-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The reaction is conducted at a temperature of around 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-tert-Butyldiazenyl]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Heptan-3-one or heptanal.
Reduction: Heptan-3-amine.
Substitution: Heptan-3-chloride or heptan-3-bromide.
Scientific Research Applications
3-[(E)-tert-Butyldiazenyl]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the azo group can participate in redox reactions, altering the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Heptanol: Similar in structure but lacks the azo group, making it less versatile in certain reactions.
2-Heptanol: Differs in the position of the hydroxyl group, affecting its reactivity and applications.
1-Heptanol: The hydroxyl group is at the terminal position, leading to different chemical properties and uses.
Uniqueness
3-[(E)-tert-Butyldiazenyl]heptan-3-ol is unique due to the presence of both hydroxyl and azo groups, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
57910-43-7 |
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Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(tert-butyldiazenyl)heptan-3-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-8-9-11(14,7-2)13-12-10(3,4)5/h14H,6-9H2,1-5H3 |
InChI Key |
JQQREYYXOUCBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(N=NC(C)(C)C)O |
Origin of Product |
United States |
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